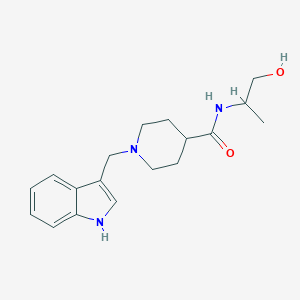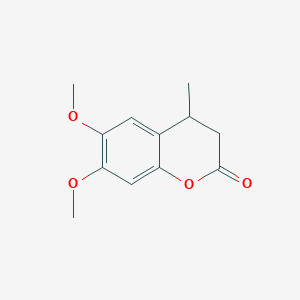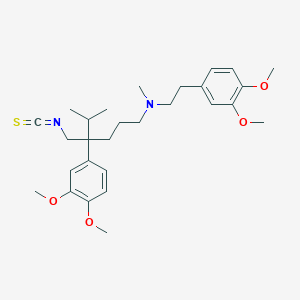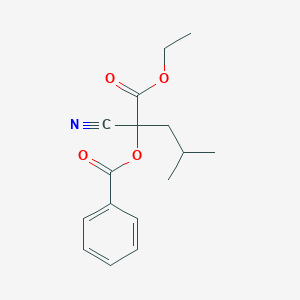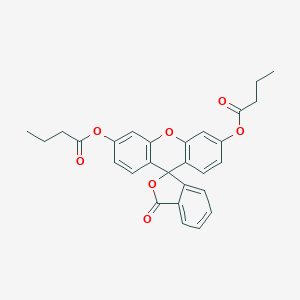![molecular formula C7H18N2 B009342 N-[1-(aminomethyl)butyl]-N,N-dimethylamine CAS No. 19764-60-4](/img/structure/B9342.png)
N-[1-(aminomethyl)butyl]-N,N-dimethylamine
Descripción general
Descripción
N-[1-(Aminomethyl)butyl]-N,N-dimethylamine (AMBDMA) is an organic compound that is used in a variety of scientific research applications. It is a colorless, slightly viscous liquid with a strong amine-like odor. It is classified as an aliphatic amine, and is commonly used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes. AMBDMA has been studied extensively over the last few decades, and its versatile applications have made it an important tool in the laboratory.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
This compound has been used in the development of Organic Light-Emitting Diodes (OLEDs) . OLEDs have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . The compound’s derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
Emissive Materials
The compound’s derivatives have been used as emissive materials in OLEDs . These materials demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .
Anion Sensors
The compound has been used in the development of anion sensors for selective detection of specific anions . This is a crucial research topic as anions play crucial roles in biological systems and industrial applications .
Photo-Induced Colorimetric Reaction
The compound has been involved in a photo-induced colorimetric reaction . This reaction was observed in the presence of molecules having multiple carboxy groups, such as succinate, citrate, and polyacrylate .
Generation of Radical Anion Species
The compound has been used in the generation of radical anion species . This is achieved via photo-induced electron transfer from carboxylate to the naphthalimide derivative .
Stabilization of Radical Anion Species
The compound plays a role in the stabilization of radical anion species . This stabilization phenomenon will contribute to the development of sophisticated detection systems specific for carboxylate .
Propiedades
IUPAC Name |
2-N,2-N-dimethylpentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-5-7(6-8)9(2)3/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHKKHOLOZDWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588485 | |
| Record name | N~2~,N~2~-Dimethylpentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(aminomethyl)butyl]-N,N-dimethylamine | |
CAS RN |
19764-60-4 | |
| Record name | N~2~,N~2~-Dimethylpentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)


